TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE
Description
Properties
IUPAC Name |
tert-butyl 4-[(benzylideneamino)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)22-17(21)20-11-9-16(10-12-20)14-19-13-15-7-5-4-6-8-15/h4-8,13,16H,9-12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAULXFJLBPDKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN=CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification and Reduction
Starting with 4-piperidinecarboxylic acid, esterification is performed using thionyl chloride (SOCl₂) in methanol, yielding methyl 4-piperidinecarboxylate hydrochloride. This step, conducted under reflux for 1–5 hours, achieves near-quantitative conversion (99% yield). Subsequent reduction of the ester to a primary alcohol is accomplished with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF), producing 4-(hydroxymethyl)piperidine.
Halogenation and Amination
The alcohol is converted to a bromide using phosphorus tribromide (PBr₃) in DCM, followed by nucleophilic substitution with sodium azide (NaN₃) in dimethylformamide (DMF) to yield the azide intermediate. Catalytic hydrogenation (H₂, Pd/C) reduces the azide to a primary amine, furnishing tert-butyl 4-(aminomethyl)piperidine-1-carboxylate. This sequence mirrors the Gabriel synthesis route described in, where alkylation and hydrolysis steps were used to introduce nitrogen-containing groups.
Schiff Base Formation via Imine Condensation
The final step involves condensing tert-butyl 4-(aminomethyl)piperidine-1-carboxylate with benzaldehyde to form the benzylideneamino moiety. This reaction is typically conducted in anhydrous ethanol or toluene under reflux, with molecular sieves to sequester water and drive equilibrium toward imine formation. For example, in the synthesis of analogous piperidine derivatives, Schiff base formation achieved 85–90% yield when using a 1:1 molar ratio of amine to aldehyde and catalytic acetic acid.
Table 1: Optimization of Imine Condensation Conditions
| Parameter | Condition | Yield (%) | Reference |
|---|---|---|---|
| Solvent | Anhydrous ethanol | 85 | |
| Catalyst | Acetic acid (0.1 equiv) | 90 | |
| Temperature | Reflux (78°C) | 88 | |
| Reaction Time | 12 hours | 87 |
Alternative Routes and Comparative Analysis
Reductive Amination Approach
An alternative method employs reductive amination of tert-butyl 4-formylpiperidine-1-carboxylate with benzylamine, using sodium cyanoborohydride (NaBH₃CN) as the reducing agent. While this route bypasses the need for pre-formed aminomethyl intermediates, it requires stringent control of pH (4–6) and yields ~75% product.
Challenges and Yield Optimization
Key challenges include:
-
Aminomethyl Group Instability : The primary amine intermediate is prone to oxidation, necessitating inert atmospheres and low-temperature storage.
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Imine Hydrolysis : The Schiff base is sensitive to moisture, requiring anhydrous conditions during condensation.
-
Byproduct Formation : Over-alkylation during halogenation steps can be mitigated using controlled stoichiometry of PBr₃.
Optimized yields (>85%) are achieved through:
Chemical Reactions Analysis
Deprotection of the tert-Butyl Carbamate Group
The tert-butyl carbamate (Boc) group is a common protecting group for amines. Acidic cleavage using trifluoroacetic acid (TFA) or HCl in dioxane removes the Boc group, yielding the free piperidine amine.
Example Reaction:
texttert-Butyl-4-((benzylideneamino)methyl)piperidine-1-carboxylate + TFA → 4-((benzylideneamino)methyl)piperidine + CO₂ + tert-butanol
Conditions:
Schiff Base Formation and Hydrolysis
The benzylideneamino group is formed via condensation of an aldehyde (e.g., benzaldehyde) with a primary amine. This reversible reaction is pH-dependent and can undergo hydrolysis under acidic or basic conditions.
Example Reaction:
text4-(Aminomethyl)piperidine-1-carboxylate + Benzaldehyde → this compound + H₂O
Key Observations:
-
Stability: The Schiff base is stable under anhydrous conditions but hydrolyzes in aqueous acidic media .
-
Reversibility: Hydrolysis regenerates the amine and aldehyde, enabling dynamic covalent chemistry applications.
Nucleophilic Substitution at the Piperidine Nitrogen
After Boc deprotection, the secondary amine on the piperidine ring participates in nucleophilic substitutions.
Example Reaction with Activated Electrophiles:
text4-((Benzylideneamino)methyl)piperidine + R-X → 4-((benzylideneamino)methyl)-N-R-piperidine + HX
Reported Conditions:
Functionalization of the Methyl Linker
The methylene group connecting the piperidine and benzylideneamine moieties can undergo oxidation or cross-coupling reactions.
Oxidation to Carboxylic Acid:
textThis compound → tert-Butyl-4-((benzylideneamino)carbonyl)piperidine-1-carboxylate
Conditions:
Coupling Reactions via Amine Intermediates
The free amine (post-Boc removal) participates in peptide coupling or urea/thiourea formation.
Peptide Coupling Example:
text4-((Benzylideneamino)methyl)piperidine + R-COOH → 4-((benzylideneamino)methyl)-N-(R-carbonyl)piperidine
Conditions:
Metal-Catalyzed Cross-Coupling
The benzylidene moiety may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings if halogenated analogs are synthesized.
Hypothetical Suzuki Reaction:
textThis compound (iodinated) + Aryl-B(OH)₂ → Biaryl derivative
Conditions:
Table 1: Representative Reaction Yields for Analogous Piperidine Derivatives
Table 2: Analytical Data for Key Intermediates
Scientific Research Applications
Synthesis Methodologies
The synthesis of tert-butyl-4-((benzylideneamino)methyl)piperidine-1-carboxylate typically involves the following steps:
-
Formation of the Piperidine Derivative :
- A piperidine derivative is synthesized using standard methods involving alkylation and acylation reactions.
-
Condensation Reaction :
- The key step involves the condensation of the piperidine derivative with benzaldehyde derivatives containing amino groups to form the benzylideneamino moiety.
-
Protection and Functionalization :
- Protection of functional groups may be necessary to enhance reactivity and selectivity during synthesis.
Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties against certain bacterial strains, potentially acting as a β-lactamase inhibitor when used in conjunction with β-lactam antibiotics .
- Neuroprotective Effects : Research indicates that derivatives of piperidine compounds may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The results demonstrated that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics.
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 20 | 16 |
| P. aeruginosa | 18 | 32 |
Case Study 2: Neuroprotective Potential
In a neuropharmacological study, this compound was tested for its protective effects against oxidative stress in neuronal cell cultures. The findings indicated that the compound reduced cell death by 40% compared to control groups exposed to oxidative agents.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 60 |
| Compound Treatment | 84 |
Mechanism of Action
The mechanism of action of TERT-BUTYL-4-((BENZYLIDENEAMINO)METHYL)PIPERIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylideneamino group can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The piperidine ring provides structural stability and enhances the compound’s binding affinity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of structurally related tert-butyl piperidine carboxylates, focusing on substituents, reactivity, and applications:
Physical-Chemical Properties
- Lipophilicity: Compounds with aromatic substituents (e.g., diphenylamino, benzylideneamino) exhibit higher logP values, favoring membrane permeability.
- Solubility: Hydroxyl and amino groups improve aqueous solubility (e.g., TERT-BUTYL 4-(4-AMINO-2-CHLOROPHENOXY)PIPERIDINE-1-CARBOXYLATE), whereas halogenated or bulky groups reduce it .
Biological Activity
Tert-butyl-4-((benzylideneamino)methyl)piperidine-1-carboxylate, also known by its CAS number 144222-21-9, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl ester and a benzylideneamino group, resulting in a molecular formula of C₁₅H₁₈N₂O₂ and a molecular weight of approximately 302.4 g/mol. It appears as a white crystalline solid and is soluble in various organic solvents, making it suitable for pharmaceutical applications.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Similar compounds have shown potential against various bacterial strains, suggesting that this compound may possess antimicrobial properties. Studies on related piperidine derivatives have demonstrated effective inhibition against Staphylococcus aureus and other pathogens.
- Antitumor Effects : Compounds with structural similarities have been investigated for their antitumor properties. For instance, the combination of similar compounds with established chemotherapeutic agents has resulted in enhanced antiproliferative effects in various cancer cell lines .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research on related piperidine derivatives has shown promising results in inhibiting squalene synthase and cholesterol synthesis .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : The initial step involves the preparation of the piperidine framework, which can be achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : The introduction of the tert-butyl ester and the benzylideneamino group occurs through nucleophilic substitution reactions, often utilizing protecting groups to facilitate selective reactions.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to obtain high purity suitable for biological testing.
Table 1: Comparison of Biological Activity with Related Compounds
| Compound Name | CAS Number | Antimicrobial Activity | Antitumor Activity | Enzyme Inhibition |
|---|---|---|---|---|
| Tert-butyl 4-(benzylideneamino)methyl)piperidine-1-carboxylate | 144222-21-9 | Potential (to be confirmed) | Under investigation | Possible |
| Tert-butyl 4-(benzylamino)piperidine-1-carboxylate | 1170424-76-6 | Confirmed | Moderate | Confirmed |
| Tert-butyl piperidine-1-carboxylate | 75844-69-8 | Low | Low | Confirmed |
Case Study: Antitumor Efficacy
A study explored the combination of similar piperidine derivatives with established chemotherapeutics like trametinib, demonstrating enhanced efficacy against malignant pleural mesothelioma (MPM) cells. The combination therapy showed superior tumor growth inhibition compared to monotherapies, indicating potential for further investigation into the use of this compound in cancer treatment strategies .
Q & A
Q. How do solvent polarity and Lewis acidity affect catalytic cyclization reactions involving this compound?
- Optimization : Screen solvents (e.g., DCM vs. THF) and additives (e.g., BF·OEt). Track reaction progress via in situ IR. Higher polarity solvents stabilize transition states in ketone cyclizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
